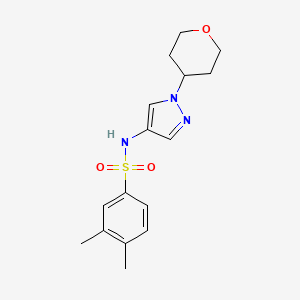
3,4-dimethyl-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-dimethyl-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)benzenesulfonamide, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various cancers and autoimmune diseases.
Applications De Recherche Scientifique
Molecular Synthesis and Characterization
Researchers have developed methodologies for synthesizing various benzenesulfonamide derivatives, aiming to explore their potential in medicinal chemistry. For instance, the synthesis of novel benzenesulfonamide derivatives involving cyclometalation reactions has been reported, highlighting their structural characterization and potential applications in developing new therapeutic agents (Hartshorn & Steel, 1998).
Antimicrobial and Anti-inflammatory Properties
Several studies have synthesized benzenesulfonamide derivatives to evaluate their antimicrobial and anti-inflammatory activities. For example, pyrazolyl benzenesulfonamide derivatives demonstrated significant anti-inflammatory activity and selective COX-2 enzyme inhibitory activity (Bekhit et al., 2008). Another study focused on the synthesis of pyrazoline and pyrazole derivatives incorporating benzenesulfonamide moieties, investigating their antibacterial and antifungal activities (Hassan, 2013).
Anticancer and Enzyme Inhibition
Research into benzenesulfonamide derivatives also includes the exploration of their anticancer properties and enzyme inhibition capabilities. For example, new sulfonamides were synthesized and evaluated for their cytotoxic activities and inhibitory effects on carbonic anhydrase I and II isoenzymes, identifying compounds with potential as lead compounds for further studies (Gul et al., 2017).
Mécanisme D'action
Target of Action
The compound belongs to the class of sulfonamides , which are known to exhibit a range of pharmacological activities . The primary targets of sulfonamides are enzymes such as carbonic anhydrase and dihydropteroate synthetase . These enzymes play crucial roles in various physiological processes, including diuresis, glucose metabolism, thyroid function, inflammation, and intraocular pressure regulation .
Mode of Action
Sulfonamides, including this compound, inhibit the activity of dihydropteroate synthetase , an enzyme important for the production of folate . By inhibiting this enzyme, sulfonamides prevent the formation of dihydrofolate and tetrahydrofolate, essential cofactors for bacterial DNA synthesis . This inhibition eventually hinders bacterial growth and cell division .
Biochemical Pathways
The inhibition of dihydropteroate synthetase by sulfonamides disrupts the folate synthesis pathway in bacteria . This disruption leads to a deficiency of tetrahydrofolate, a crucial cofactor for the synthesis of purines, pyrimidines, and certain amino acids . As a result, the bacteria cannot replicate their DNA and divide, leading to a bacteriostatic effect .
Pharmacokinetics
They are distributed widely in the body, metabolized in the liver, and excreted in the urine . The exact pharmacokinetic properties can vary depending on the specific structure of the sulfonamide .
Result of Action
The primary result of the action of this compound is the inhibition of bacterial growth . By disrupting the folate synthesis pathway, the compound prevents bacteria from replicating their DNA and dividing . This leads to a bacteriostatic effect, where the growth of bacteria is halted, allowing the immune system to eliminate the infection .
Action Environment
Environmental factors can influence the action, efficacy, and stability of sulfonamides. For instance, the pH of the environment can affect the ionization state of the sulfonamide, potentially influencing its absorption and distribution . Additionally, the presence of other drugs can affect the metabolism and excretion of sulfonamides, potentially leading to drug interactions . Lastly, resistance to sulfonamides can develop in bacteria through mutations in the target enzyme or increased efflux of the drug .
Propriétés
IUPAC Name |
3,4-dimethyl-N-[1-(oxan-4-yl)pyrazol-4-yl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O3S/c1-12-3-4-16(9-13(12)2)23(20,21)18-14-10-17-19(11-14)15-5-7-22-8-6-15/h3-4,9-11,15,18H,5-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHMSXEYIRAYDKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NC2=CN(N=C2)C3CCOCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dimethyl-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)benzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2773788.png)
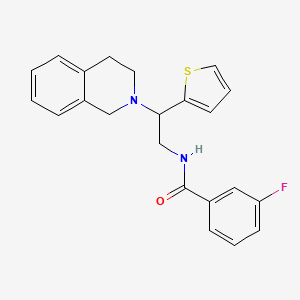
![2-[3-(9H-Fluoren-9-ylmethoxycarbonylamino)cyclobutyl]-2-fluoroacetic acid](/img/structure/B2773795.png)
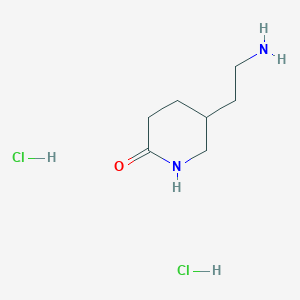
![[2-(5-Methyl-2-propan-2-ylcyclohexyl)oxy-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate](/img/structure/B2773798.png)

![2-Chloro-N-[2-(3-cyclopropyl-5-sulfanylidene-1H-1,2,4-triazol-4-yl)ethyl]pyridine-4-carboxamide](/img/structure/B2773802.png)
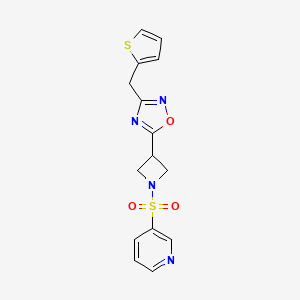
![N-(5-chloro-2-methoxyphenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2773804.png)
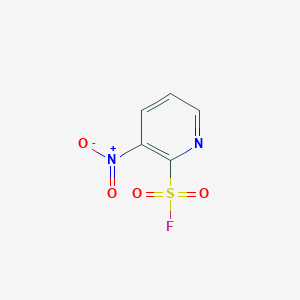
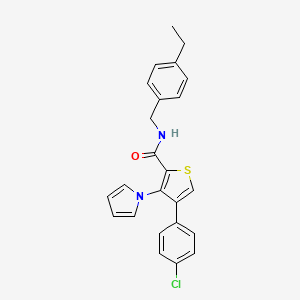
![N-(4-fluorobenzyl)-2-((9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)oxy)acetamide](/img/structure/B2773808.png)
![2-(4-Fluorophenyl)-N-[(1-phenylpyrrolidin-2-yl)methyl]acetamide](/img/structure/B2773810.png)
![1-(4-fluorobenzyl)-N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2773811.png)